molecular formula C13H22O2Si B12650092 Diethoxymethyl(2-phenylethyl)silane CAS No. 94087-39-5

Diethoxymethyl(2-phenylethyl)silane

Cat. No.: B12650092
CAS No.: 94087-39-5
M. Wt: 238.40 g/mol
InChI Key: BHZXSECGGBRQHQ-UHFFFAOYSA-N
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Description

Diethoxymethyl(2-phenylethyl)silane is a hypothetical organosilane compound with a silicon atom bonded to a diethoxymethyl group (–OCH₂CH₃)₂CH₃ and a 2-phenylethyl (–CH₂CH₂C₆H₅) substituent. While direct experimental data for this specific compound is absent in the literature, its properties can be inferred from structurally related silanes. Organosilanes are widely used as coupling agents in polymer composites, surface modifiers, and gas separation membranes due to their tunable hydrophobicity and reactivity .

Properties

CAS No.

94087-39-5

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

diethoxy-methyl-(2-phenylethyl)silane

InChI

InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

BHZXSECGGBRQHQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.

    Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.

    Substitution: Halides, amines; temperatures between 25°C and 100°C.

Major Products Formed:

Scientific Research Applications

Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares Diethoxymethyl(2-phenylethyl)silane (inferred structure) with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound* C₁₃H₂₂O₂Si 250.41 –OCH₂CH₃, –CH₂CH₂C₆H₅ Hypothetical surface modifier
Trimethoxy(2-phenylethyl)silane C₁₁H₁₈O₃Si 226.34 –OCH₃ (×3), –CH₂CH₂C₆H₅ Hydrophobic coatings
(3-Aminopropyl)-diethoxymethylsilane (APDEMS) C₈H₂₁NO₂Si 191.34 –OCH₂CH₃ (×2), –CH₂CH₂CH₂NH₂ Gas separation membranes
Diethoxydiphenylsilane C₁₆H₂₀O₂Si 272.42 –OCH₂CH₃ (×2), –C₆H₅ (×2) Polymer compatibilizer
Methyldiethoxysilane C₅H₁₄O₂Si 134.25 –OCH₂CH₃ (×2), –CH₃ Precursor for silica gels

*Inferred structure due to lack of direct experimental data.

Reactivity and Functional Performance

  • Trimethoxy(2-phenylethyl)silane (TMPS): TMPS contains three methoxy groups, which hydrolyze faster than ethoxy groups under ambient conditions. Its phenylethyl group enhances adhesion to hydrophobic surfaces, making it ideal for silica coatings on quantum dots or hydrophobic templates .
  • APDEMS: The aminopropyl group in APDEMS improves interfacial compatibility between zeolites and polymer matrices in mixed matrix membranes (MMMs). Studies show that APDEMS-modified zeolites enhance CO₂/CH₄ selectivity by 30% compared to unmodified counterparts, attributed to reduced interfacial voids .
  • Diethoxydiphenylsilane :
    With two phenyl groups, this silane exhibits high thermal stability (decomposition temperature >300°C) and is used to modify epoxy resins. Its bulky substituents reduce reactivity but improve mechanical strength in composites .

  • Methyldiethoxysilane: This smaller silane acts as a crosslinker in silicone resins.

Influence of Substituents on Key Properties

  • Hydrophobicity :
    Phenylethyl and phenyl groups enhance hydrophobicity, critical for moisture-resistant coatings. TMPS and Diethoxydiphenylsilane outperform APDEMS in water contact angle tests (>100° vs. 75° for APDEMS) .
  • Reactivity :
    Methoxy groups hydrolyze faster than ethoxy groups, accelerating condensation reactions. TMPS forms silica networks quicker than this compound (hypothetical) under acidic conditions .
  • Compatibility: Polar groups (e.g., –NH₂ in APDEMS) improve dispersion in polar polymers like polyethersulfone (PES), whereas phenyl groups favor non-polar matrices like polystyrene .

Gas Separation Membranes

APDEMS-modified zeolites in MMMs demonstrate a CO₂ permeability of 120 Barrer and selectivity of 45 for CO₂/CH₄, outperforming unmodified membranes by 25% . The aminopropyl group minimizes interfacial defects, a common issue with unmodified silanes .

Surface Treatments

TMPS is effective in coating hydrophobic nanoparticles but struggles with hydrophilic substrates. In contrast, Diethoxydiphenylsilane forms uniform films on carbon fibers, improving interfacial shear strength in composites by 40% .

Viscosity and Dispersion

Lower molecular weight silanes like Methyldiethoxysilane reduce compound viscosity, aiding processing but compromising reinforcement. Higher molecular weight analogs (e.g., APDEMS) improve micro-dispersion in rubbers, enhancing tensile strength by 15% .

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